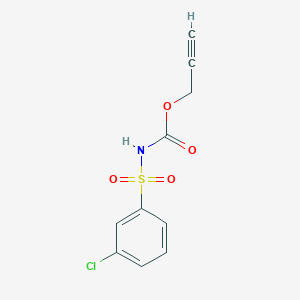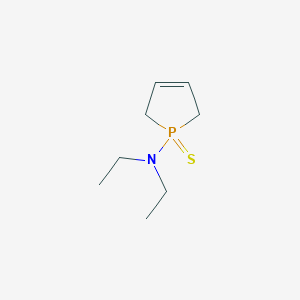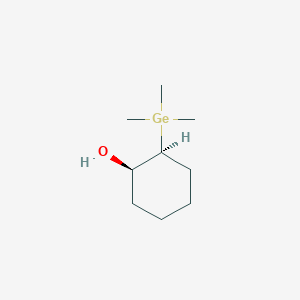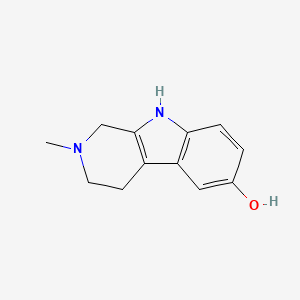
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol is a heterocyclic compound belonging to the beta-carboline family. This compound is characterized by its unique structure, which includes a pyridoindole core with a hydroxyl group at the 6th position and a methyl group at the 2nd position. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol typically involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline core. The specific conditions for the synthesis of this compound may include the use of methanol as a solvent and hydrochloric acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of dihydro-beta-carbolines.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the beta-carboline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted beta-carbolines, which can exhibit different biological activities depending on the nature and position of the substituents .
Aplicaciones Científicas De Investigación
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research has shown that beta-carbolines, including this compound, may have potential therapeutic applications in treating neurodegenerative diseases and cancer.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, the compound can increase the levels of these neurotransmitters in the brain, potentially leading to antidepressant and anxiolytic effects . Additionally, it may interact with other receptors and enzymes involved in inflammatory and oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline: This compound has a similar structure but lacks the hydroxyl group at the 6th position.
6-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: This compound has a carbonyl group at the 1st position instead of a hydroxyl group at the 6th position.
Uniqueness
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol is unique due to the presence of both a hydroxyl group at the 6th position and a methyl group at the 2nd position. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
64226-26-2 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C12H14N2O/c1-14-5-4-9-10-6-8(15)2-3-11(10)13-12(9)7-14/h2-3,6,13,15H,4-5,7H2,1H3 |
Clave InChI |
SWZIYPSCWPVCAO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)NC3=C2C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
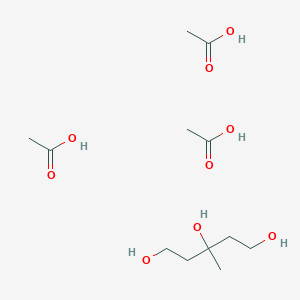
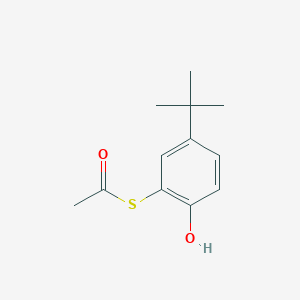
![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)

![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
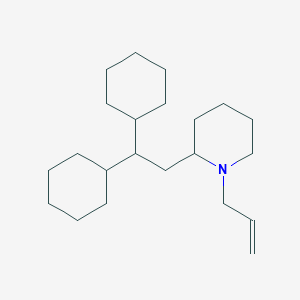
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
